Cas no 503157-05-9 (Propanedioic acid, bis(13-phenyl-3,6,9,12-tetraoxatridec-1-yl) ester)
503157-05-9 structure
Product Name:Propanedioic acid, bis(13-phenyl-3,6,9,12-tetraoxatridec-1-yl) ester
CAS-nummer:503157-05-9
MF:C33H48O12
MW:636.727031707764
CID:1564583
PubChem ID:10919298
Update Time:2025-04-21
Propanedioic acid, bis(13-phenyl-3,6,9,12-tetraoxatridec-1-yl) ester Chemische en fysische eigenschappen
Naam en identificatie
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- Propanedioic acid, bis(13-phenyl-3,6,9,12-tetraoxatridec-1-yl) ester
- Bis(1-phenyl-2,5,8,11-tetraoxatridecan-13-yl) malonate
- 503157-05-9
-
- Inchi: 1S/C33H48O12/c34-32(44-25-23-40-17-15-36-11-13-38-19-21-42-28-30-7-3-1-4-8-30)27-33(35)45-26-24-41-18-16-37-12-14-39-20-22-43-29-31-9-5-2-6-10-31/h1-10H,11-29H2
- InChI-sleutel: ZVBCMANTVTVICS-UHFFFAOYSA-N
- LACHT: O(CCOCC1C=CC=CC=1)CCOCCOCCOC(CC(=O)OCCOCCOCCOCCOCC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 636.31464
- Monoisotopische massa: 636.31457696g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 45
- Aantal draaibare bindingen: 32
- Complexiteit: 627
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 126Ų
Experimentele eigenschappen
- PSA: 126.44
Propanedioic acid, bis(13-phenyl-3,6,9,12-tetraoxatridec-1-yl) ester Gerelateerde literatuur
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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